molecular formula C23H18N3NaO3S B15191164 1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt CAS No. 71598-20-4

1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt

Cat. No.: B15191164
CAS No.: 71598-20-4
M. Wt: 439.5 g/mol
InChI Key: QUIAYCMFHUOTFX-UHFFFAOYSA-M
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Description

1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including dyeing textiles and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt typically involves a multi-step process:

    Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a naphthalenesulfonic acid derivative under alkaline conditions to form the azo compound.

    Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a pH indicator.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to proteins and nucleic acids, altering their function.

    Pathways Involved: It can affect cellular pathways by modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, disodium salt
  • 1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, monosodium salt

Uniqueness

1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific color properties and reactivity are required.

Properties

CAS No.

71598-20-4

Molecular Formula

C23H18N3NaO3S

Molecular Weight

439.5 g/mol

IUPAC Name

sodium;8-anilino-5-[(4-methylphenyl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C23H19N3O3S.Na/c1-16-10-12-18(13-11-16)25-26-20-14-15-21(24-17-6-3-2-4-7-17)23-19(20)8-5-9-22(23)30(27,28)29;/h2-15,24H,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

QUIAYCMFHUOTFX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C3C=CC=C(C3=C(C=C2)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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